molecular formula C15H14BrN3O3 B5027449 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide

4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5027449
M. Wt: 364.19 g/mol
InChI Key: FOOCKVBZHOBPFG-UHFFFAOYSA-N
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Description

4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is an organic compound that belongs to the class of aromatic amides It features a bromine atom attached to a benzene ring, an amide group, and a nitrophenyl group

Properties

IUPAC Name

4-bromo-N-[2-(2-nitroanilino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O3/c16-12-7-5-11(6-8-12)15(20)18-10-9-17-13-3-1-2-4-14(13)19(21)22/h1-8,17H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOCKVBZHOBPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCCNC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide typically involves a multi-step process:

    Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom, forming bromobenzene.

    Nitration: Bromobenzene is then nitrated to introduce a nitro group, resulting in 4-bromo-2-nitrobenzene.

    Amidation: The nitro compound is reacted with an amine, specifically 2-[(2-nitrophenyl)amino]ethylamine, under suitable conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 4-amino-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding oxides or hydroxylated products.

Scientific Research Applications

4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound is investigated for its potential use in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-{2-[(2-aminophenyl)amino]ethyl}benzamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

4-bromo-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide is unique due to the presence of both bromine and nitro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

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